molecular formula C21H16N2O4S B2891838 N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide CAS No. 896344-45-9

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide

Cat. No.: B2891838
CAS No.: 896344-45-9
M. Wt: 392.43
InChI Key: XIWMGZQNGZKQPF-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide is a complex organic compound characterized by its unique molecular structure This compound belongs to the class of benzoxazole derivatives, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide typically involves multiple steps, starting with the formation of the benzoxazole core One common approach is the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity. Purification techniques such as recrystallization, chromatography, or distillation are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The methylsulfonyl group can be further oxidized under specific conditions.

  • Reduction: Reduction reactions may target different functional groups within the molecule.

  • Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoxazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines or alcohols, along with suitable catalysts, facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable building block in organic synthesis.

Biology: Biologically, N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide has shown potential as an anti-inflammatory and antimicrobial agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Medicine: In medicine, the compound's anti-inflammatory properties are of particular interest. It has been studied for its efficacy in treating conditions such as arthritis and other inflammatory diseases. Its antimicrobial activity also suggests potential use in combating infections.

Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor for more complex chemical entities.

Mechanism of Action

The mechanism by which N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide exerts its effects involves interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in inflammatory pathways, leading to a reduction in inflammation. Additionally, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential biological processes.

Molecular Targets and Pathways:

  • Inflammation: The compound may target enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in the production of inflammatory mediators.

  • Antimicrobial Activity: It may interact with bacterial cell wall components or inhibit key enzymes required for microbial survival.

Comparison with Similar Compounds

  • Benzoxazole Derivatives: Other benzoxazole derivatives with varying substituents on the benzoxazole ring.

  • Sulfonyl Benzamide Derivatives: Compounds containing similar sulfonyl and amide functional groups.

Uniqueness: N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide stands out due to its specific combination of the benzoxazole ring and the methylsulfonyl group. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S/c1-28(25,26)17-12-8-14(9-13-17)20(24)22-16-10-6-15(7-11-16)21-23-18-4-2-3-5-19(18)27-21/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWMGZQNGZKQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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